N'-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in the field of inorganic chemistry. The compound is characterized by the presence of a 4-chlorophenyl group, an ethylsulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-(ethylsulfonyl)piperidine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.
Medicine: Research has explored its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with a fluorine atom instead of chlorine, leading to different electronic properties.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains methoxy groups, which influence its reactivity and interaction with metal ions.
N’-[(E)-(3,4-dichlorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide: Features a cyclopenta[c]pyrazole ring, providing a different structural framework and reactivity.
These comparisons highlight the uniqueness of N’-[(E)-(4-chlorophenyl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-1-ethylsulfonylpiperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-2-23(21,22)19-9-3-4-13(11-19)15(20)18-17-10-12-5-7-14(16)8-6-12/h5-8,10,13H,2-4,9,11H2,1H3,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEJCBUBNMJNMF-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NN=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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